molecular formula C18H20N6O B2469746 N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide CAS No. 2034461-39-5

N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide

Cat. No.: B2469746
CAS No.: 2034461-39-5
M. Wt: 336.399
InChI Key: ZXQBLOOHKURZTE-UHFFFAOYSA-N
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Description

N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide is a chemical compound with the CAS Number 2034294-94-3 . Its molecular formula is C18H18BrClN6O, and it has a molecular weight of 449.7321 g/mol . This molecule features a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The triazolo[4,3-a]pyrazine core is a key pharmacophore in several therapeutic areas, and derivatives based on this scaffold have been investigated for a range of applications, including as antidiabetic and antibacterial agents . The specific structure of this compound, which incorporates a benzamide group linked via a piperidine ring to the triazolopyrazine core, suggests potential for use in pharmaceutical and biological research. Researchers may find it valuable as a building block for the synthesis of novel bioactive molecules or as a reference standard in assay development. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-21-22-17-16(19-9-12-24(13)17)23-10-7-15(8-11-23)20-18(25)14-5-3-2-4-6-14/h2-6,9,12,15H,7-8,10-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQBLOOHKURZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide typically involves multiple steps, starting from commercially available reagents. . Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production with consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Biological Activities

N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide has shown various biological activities:

  • Antimicrobial Properties : Compounds with similar triazole structures have been evaluated for their antimicrobial activities. For instance, studies indicate that triazole derivatives exhibit significant activity against Mycobacterium tuberculosis and other pathogens due to their ability to inhibit specific enzymes involved in bacterial metabolism .
  • Anticancer Potential : The triazole moiety is known for its anticancer properties. Research has demonstrated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways like PI3K and B-Raf kinase .
  • Anti-inflammatory Effects : Some derivatives of triazole have been studied for their anti-inflammatory properties. They have been shown to reduce inflammation markers and exhibit potential in treating inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A study conducted on substituted pyrazinyl compounds highlighted the antimicrobial efficacy of related triazole derivatives against E. coli and Pseudomonas aeruginosa. The study found that modifications on the triazole ring significantly influenced antibacterial activity, suggesting that this compound could also exhibit similar properties with further optimization .

Case Study 2: Anticancer Activity

In a separate investigation into triazole-based compounds, researchers identified that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines. The compounds were found to induce cell cycle arrest and apoptosis through mitochondrial pathways. This suggests that this compound may possess similar anticancer properties warranting further exploration in preclinical models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues Identified

The following compounds share structural motifs with the target molecule, including triazolopyrazine/piperidine frameworks or benzamide substituents:

Compound Name Structural Features Molecular Formula Molecular Weight Key Substituents Source
Target Compound: N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide Triazolopyrazine + piperidine + benzamide C₁₉H₂₀N₆O 348.4 g/mol 3-methyl-triazolopyrazine, N-benzamide
5-fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yloxy]-N-[1-(pyrazin-2-yl)piperidin-4-yl]benzamide Partially saturated triazolopyridine + fluorobenzamide + pyrazinyl-piperidine C₂₇H₃₂FN₇O₃ 545.6 g/mol Fluorine, pyrazinyl-piperidine, pentyloxy
4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide Hydroxy-triazolopyrazine + cyano-benzamide C₁₅H₁₁N₇O₂ 337.3 g/mol 8-hydroxy-triazolopyrazine, 4-cyano-benzamide
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol Triazolopyrazine + piperidin-3-ol C₁₀H₁₃N₅O 219.2 g/mol Piperidin-3-ol, no benzamide

Structural and Functional Differences

Triazolopyrazine vs. Triazolopyridine Cores
  • The target compound and the 4-cyano derivative retain the triazolopyrazine core, whereas the fluorinated analog uses a partially saturated triazolopyridine system.
Substituent Effects
  • Benzamide Modifications: The target compound’s unsubstituted benzamide contrasts with the 4-cyano group in (electron-withdrawing) and the 5-fluoro substituent in (lipophilicity enhancer).
  • Piperidine Variations : The pyrazin-2-yl group in introduces an additional heteroaromatic ring, which may improve target binding through π-π stacking. The hydroxyl group in increases polarity, likely altering pharmacokinetics.

Biological Activity

N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide is a compound of interest due to its potential biological activities. This article examines its biological properties, including anti-tubercular, anti-cancer, antibacterial, and other pharmacological effects.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H16_{16}N6_6
  • CAS Number : 1492244-81-1
  • Molecular Weight : 232.28 g/mol
  • Purity : 95% .

1. Anti-Tubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. A series of derivatives based on triazolo[4,3-a]pyrazine were synthesized and tested against Mycobacterium tuberculosis. Among these compounds, some exhibited significant activity with IC50_{50} values ranging from 1.35 to 2.18 μM. The most active compounds demonstrated IC90_{90} values between 3.73 and 4.00 μM, indicating strong inhibitory effects against the pathogen while showing low cytotoxicity to human cells .

2. Anti-Cancer Activity

The compound has shown promise in cancer research as well. In a study evaluating various triazolo[4,3-a]pyrazine derivatives for their antiproliferative effects against cancer cell lines (A549, MCF-7, and HeLa), one derivative exhibited IC50_{50} values of 0.98 ± 0.08 μM for A549 cells and demonstrated significant inhibition of c-Met and VEGFR-2 kinases . This suggests that modifications to the triazolo[4,3-a]pyrazine scaffold can enhance anticancer properties.

3. Antibacterial Activity

The antibacterial properties of triazolo[4,3-a]pyrazine derivatives have also been explored. Compounds were evaluated for their activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Notably, some derivatives showed MIC values comparable to established antibiotics like ampicillin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Substituent Effect on Activity
Long alkyl chainsEnhanced antibacterial activity
Electron-donating groupsIncreased potency in phenyl-substituted compounds
Aromatic vs AliphaticAliphatic chains improve cell permeability

These findings suggest that careful design of substituents can optimize the compound's pharmacological profile .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Anti-Tubercular Study :
    • A series of derivatives were synthesized.
    • Significant activity was observed against Mycobacterium tuberculosis with low toxicity to human cells .
  • Cancer Cell Line Evaluation :
    • The most promising derivative showed potent antiproliferative effects across multiple cancer cell lines.
    • Mechanistic studies indicated inhibition of key signaling pathways involved in cancer progression .
  • Antibacterial Testing :
    • Compounds were tested against common bacterial strains.
    • Some derivatives exhibited MIC values that suggest potential as new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis of triazolo-pyrazine derivatives typically involves coupling reactions between carboxylic acids and hydrazinopyrazinones. For example, carbonyldiimidazole (CDI) is used to activate the acid (e.g., 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives) in anhydrous DMF at 100°C for 1 hour, followed by reflux with N1-aryl/benzyl-3-hydrazinopyrazin-2-one for 24 hours . Solvent choice (e.g., DMF vs. dioxane) and temperature control (e.g., 10°C for side-reaction prevention) significantly impact purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodology : Use a combination of 1H/13C NMR to identify substituent positions on the triazolo-pyrazine core, mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy to detect functional groups like amides (C=O stretch at ~1650 cm⁻¹). Recrystallization from DMF/i-propanol (1:2 ratio) improves purity .

Q. What preliminary biological assays are recommended to screen its activity?

  • Methodology : Prioritize adenosine receptor binding assays (A1/A2A subtypes) due to structural similarity to triazolo-pyrazine derivatives with known receptor affinity . Use radioligand displacement assays (e.g., [³H]CCPA for A1 receptors) at concentrations ≤10 µM to assess IC50 values .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodology : Employ density functional theory (DFT) to calculate electron distribution in the triazolo-pyrazine core, identifying regions for substitution. Molecular docking (e.g., AutoDock Vina) against adenosine receptor crystal structures (PDB: 5NM4) can predict binding modes and steric clashes . For example, methyl groups at the 3-position may improve hydrophobic interactions .

Q. What strategies resolve contradictory data in biological activity across different assay systems?

  • Methodology : Cross-validate results using orthogonal assays:

  • In vitro : Compare receptor binding (radioligand assays) vs. functional cAMP accumulation assays.
  • In silico : Analyze ligand-receptor dynamics via molecular dynamics simulations (e.g., GROMACS) to assess conformational stability .
  • In vivo : Use knockout mouse models to confirm target specificity if discrepancies arise .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodology :

  • Variation of substituents : Synthesize analogs with substituents at the piperidine-4-yl (e.g., benzamide vs. acrylamide) and triazolo-pyrazine 3-methyl positions.
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyrazine N-atoms) and hydrophobic regions .
  • Data analysis : Apply multivariate regression to correlate logP, polar surface area, and IC50 values .

Q. What purification techniques are critical for isolating enantiomers or minimizing byproducts?

  • Methodology : For chiral piperidine intermediates, use chiral HPLC (e.g., Chiralpak IA column) with hexane/ethanol gradients. For byproduct removal, employ column chromatography (silica gel, EtOAc/hexane 1:3) or countercurrent distribution for polar impurities .

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